molecular formula C15H13Cl2FN2O3S B11480446 2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide

2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide

Cat. No.: B11480446
M. Wt: 391.2 g/mol
InChI Key: GHJSMQCDAMAYID-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with dichloro, fluorophenyl, and sulfamoyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzamide to introduce the dichloro groups at the 2 and 4 positions. This is followed by the introduction of the sulfamoyl group at the 5 position through a sulfonation reaction. The final step involves the alkylation of the benzamide with 2-(4-fluorophenyl)ethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and sulfonation steps, and high-efficiency purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfamoyl group to an amine.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-[2-(4-chlorophenyl)ethyl]-5-sulfamoylbenzamide
  • 2,4-Dichloro-N-[2-(4-methylphenyl)ethyl]-5-sulfamoylbenzamide
  • 2,4-Dichloro-N-[2-(4-bromophenyl)ethyl]-5-sulfamoylbenzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13Cl2FN2O3S

Molecular Weight

391.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C15H13Cl2FN2O3S/c16-12-8-13(17)14(24(19,22)23)7-11(12)15(21)20-6-5-9-1-3-10(18)4-2-9/h1-4,7-8H,5-6H2,(H,20,21)(H2,19,22,23)

InChI Key

GHJSMQCDAMAYID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N)F

Origin of Product

United States

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